2-(1,3-Benzodioxol-5-yl)-4,6-dimethylpyridine-3-carboxamide
Overview
Description
2-(1,3-Benzodioxol-5-yl)-4,6-dimethylpyridine-3-carboxamide is a synthetic organic compound that features a benzodioxole moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-4,6-dimethylpyridine-3-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Pyridine Ring Construction: The pyridine ring is often constructed via a condensation reaction involving appropriate aldehydes and ammonia or amines.
Coupling Reaction: The benzodioxole moiety is then coupled with the pyridine ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is studied for its potential as a COX inhibitor, which could make it useful in the development of anti-inflammatory drugs.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, it may interact with other cellular pathways involved in cell cycle regulation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds such as 1,3-benzodioxole-5-carboxylic acid and its derivatives share structural similarities and may exhibit similar biological activities.
Pyridine Carboxamides: Compounds like nicotinamide and isonicotinamide also feature a pyridine ring with a carboxamide group, but differ in their substitution patterns and biological activities.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-4,6-dimethylpyridine-3-carboxamide is unique due to the combination of the benzodioxole and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness may result in specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4,6-dimethylpyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-8-5-9(2)17-14(13(8)15(16)18)10-3-4-11-12(6-10)20-7-19-11/h3-6H,7H2,1-2H3,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXPCMMQBVTHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)C2=CC3=C(C=C2)OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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